N-[(3-methylpyrazin-2-yl)methylidene]hydroxylamine
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Overview
Description
(Z)-3-methylpyrazine-2-carbaldehyde oxime is an organic compound belonging to the oxime family Oximes are characterized by the presence of the functional group -C=N-OH, which is formed by the reaction of hydroxylamine with aldehydes or ketones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-methylpyrazine-2-carbaldehyde oxime typically involves the condensation of 3-methylpyrazine-2-carbaldehyde with hydroxylamine hydrochloride. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the oxime is complete .
Industrial Production Methods
Industrial production of oximes often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions
(Z)-3-methylpyrazine-2-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: Oximes can be oxidized to nitrile oxides using oxidizing agents such as peracids.
Reduction: Reduction of oximes can yield amines. This can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Oximes can participate in substitution reactions where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Peracids such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Various alkylating agents can be used to introduce different substituents.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Alkylated oximes or other substituted derivatives.
Scientific Research Applications
(Z)-3-methylpyrazine-2-carbaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Industry: Utilized in the production of polymers and materials with dynamic properties.
Mechanism of Action
The mechanism of action of (Z)-3-methylpyrazine-2-carbaldehyde oxime largely depends on its chemical reactivity. In biological systems, oximes are known to reactivate acetylcholinesterase (AChE) inhibited by organophosphates. This is achieved through the nucleophilic attack of the oxime on the phosphorus atom of the organophosphate, leading to the cleavage of the phosphorus-enzyme bond and the restoration of enzyme activity . The molecular targets and pathways involved include the interaction with AChE and other enzymes that may be inhibited by similar mechanisms .
Comparison with Similar Compounds
Similar Compounds
Pralidoxime: An oxime used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime with similar applications as pralidoxime but with different pharmacokinetic properties.
Methoxime: Used in similar contexts but with variations in efficacy and stability.
Uniqueness
(Z)-3-methylpyrazine-2-carbaldehyde oxime is unique due to its specific structural features and the presence of the pyrazine ring, which can impart different chemical and biological properties compared to other oximes. Its applications in dynamic covalent chemistry and potential biological activities make it a compound of significant interest in various research fields .
Properties
IUPAC Name |
N-[(3-methylpyrazin-2-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-5-6(4-9-10)8-3-2-7-5/h2-4,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUYXGMBQUBKLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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